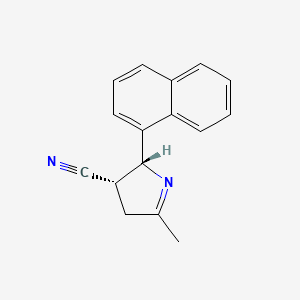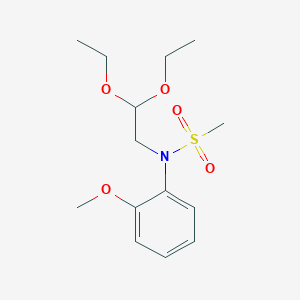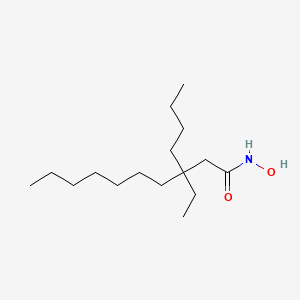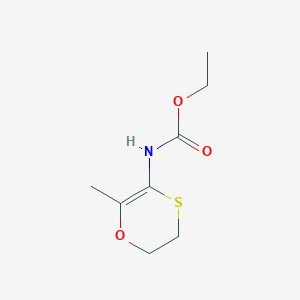oxophosphanium CAS No. 88648-37-7](/img/structure/B14379860.png)
[2-(4-Chlorophenyl)ethoxy](1-hydroxyethyl)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)ethoxyoxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a hydroxyethyl group attached to an oxophosphanium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethoxyoxophosphanium typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-chlorophenyl)ethanol. This intermediate is then reacted with phosphorus oxychloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)ethoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)ethoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium compounds. These products have diverse applications in various chemical processes and industries.
科学的研究の応用
2-(4-Chlorophenyl)ethoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)ethoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
類似化合物との比較
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor to various compounds.
Phosphinic acid, (1-hydroxyethyl)-, 2-(4-chlorophenyl)ethyl ester: Shares structural similarities and is used in similar applications.
Uniqueness
2-(4-Chlorophenyl)ethoxyoxophosphanium is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
88648-37-7 |
|---|---|
分子式 |
C10H13ClO3P+ |
分子量 |
247.63 g/mol |
IUPAC名 |
2-(4-chlorophenyl)ethoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C10H13ClO3P/c1-8(12)15(13)14-7-6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3/q+1 |
InChIキー |
BRSGSYISHQVMQZ-UHFFFAOYSA-N |
正規SMILES |
CC(O)[P+](=O)OCCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)






![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
